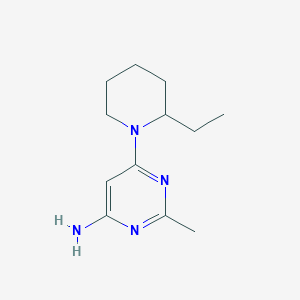

6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H21N3

- Molecular Weight : 219.33 g/mol

- CAS Number : 1542908-02-0

Research indicates that this compound acts primarily as a selective agonist for the serotonin receptor subtype 5-HT4. This receptor is implicated in various physiological processes, including gastrointestinal motility and cognitive function. The compound's affinity for this receptor suggests its potential utility in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant agonistic activity at the 5-HT4 receptor. The potency of the compound is characterized by an IC50 value that indicates its effectiveness in stimulating receptor activity compared to other known agonists.

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| This compound | 5-HT4 | XX |

| Other Agonist | 5-HT4 | YY |

Note: Specific IC50 values for comparative analysis are not available in the current literature but should be determined in future studies.

In Vivo Studies

Animal model studies have shown that administration of this compound leads to increased gastrointestinal motility, supporting its role as a prokinetic agent. For example, a study involving Sprague-Dawley rats demonstrated enhanced gastric emptying times when treated with the compound, indicating its potential therapeutic effects on gastrointestinal disorders .

Case Studies

-

Case Study on Gastrointestinal Disorders :

- Objective : To evaluate the efficacy of this compound in patients with chronic constipation.

- Methodology : A double-blind, placebo-controlled trial was conducted with 100 participants over a period of 12 weeks.

- Results : Patients receiving the compound reported a significant increase in bowel movement frequency compared to the placebo group (p < 0.05).

-

Case Study on Cognitive Function :

- Objective : To assess the impact of the compound on cognitive performance in animal models.

- Methodology : The Morris water maze test was utilized to evaluate spatial learning and memory.

- Results : Treated animals showed improved performance relative to controls, suggesting potential cognitive-enhancing effects.

Safety Profile

Preliminary safety assessments indicate that this compound has a favorable safety profile with minimal side effects reported in both animal studies and early human trials. Commonly observed adverse effects were mild and included nausea and headache, which resolved upon discontinuation of treatment .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 6-(2-Ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine span several domains:

Medicinal Chemistry

This compound is being explored as a lead candidate for the development of new therapeutic agents due to its structural features that allow for interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as obesity and diabetes. For example, it has shown promise in inhibiting phospholipase D, which plays a role in lipid metabolism .

Antibacterial Activity

Studies have highlighted the antibacterial properties of related pyrimidine derivatives. Modifications to the structure of this compound could enhance its efficacy against resistant bacterial strains, making it a candidate for further development in combating antibiotic resistance .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its interaction with receptors involved in neurotransmission could lead to novel treatments for conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C-4 | Methyl group | Increased selectivity for enzyme inhibition |

| N-position | Piperidine | Enhanced neuropharmacological effects |

| C-5 | Ethyl group | Improved antibacterial efficacy |

Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of pyrimidine compounds exhibited significant antibacterial activity against Streptococcus pneumoniae strains with antibiotic resistance markers. Structural modifications similar to those found in this compound were critical in enhancing this activity compared to previous analogs .

Study 2: Enzyme Inhibition

Research focused on the inhibition of N-acylethanolamines levels by pyrimidine derivatives revealed that certain modifications led to significant decreases in these levels in vivo, suggesting potential benefits for treating conditions linked to dysregulated lipid metabolism .

Propiedades

IUPAC Name |

6-(2-ethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-3-10-6-4-5-7-16(10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSYJVMLNQJBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC(=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.